molecular formula C11H12BrClO3 B1439942 3-Bromo-4-isopropoxy-5-methoxybenzoyl chloride CAS No. 1160250-50-9

3-Bromo-4-isopropoxy-5-methoxybenzoyl chloride

Cat. No.: B1439942
CAS No.: 1160250-50-9
M. Wt: 307.57 g/mol
InChI Key: ZINVORUPSVGPMB-UHFFFAOYSA-N
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Description

Structural and Molecular Characterization of 3-Bromo-4-isopropoxy-5-methoxybenzoyl Chloride

International Union of Pure and Applied Chemistry Nomenclature and Systematic Identification

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry conventions for substituted aromatic compounds. According to PubChem database records, the official International Union of Pure and Applied Chemistry name is designated as 3-bromo-5-methoxy-4-propan-2-yloxybenzoyl chloride. This nomenclature reflects the specific positioning of substituents on the benzene ring, with the benzoyl chloride functionality serving as the principal functional group.

The compound's molecular formula is established as C₁₁H₁₂BrClO₃, with a precise molecular weight of 307.57 grams per mole. The systematic identification extends to multiple chemical identifiers that facilitate database searches and structural verification. The Simplified Molecular Input Line Entry System representation is documented as CC(C)OC1=C(C=C(C=C1Br)C(=O)Cl)OC, providing a linear notation for the three-dimensional molecular structure.

The International Chemical Identifier string is recorded as InChI=1S/C11H12BrClO3/c1-6(2)16-10-8(12)4-7(11(13)14)5-9(10)15-3/h4-6H,1-3H3, with the corresponding International Chemical Identifier Key being ZINVORUPSVGPMB-UHFFFAOYSA-N. These standardized identifiers ensure unambiguous chemical identification across various databases and computational platforms.

Several synonyms are documented for this compound, including this compound, 3-bromo-5-methoxy-4-propan-2-yloxybenzoyl chloride, and 3-bromo-5-methoxy-4-(propan-2-yloxy)benzoyl chloride. The compound is also referenced by its chemical registry number 1160250-50-9 and the molecular descriptor code MFCD12197939.

Crystallographic Analysis and Three-Dimensional Conformation

The crystallographic analysis of this compound reveals important structural features that define its three-dimensional molecular architecture. While specific crystallographic data for this exact compound was not directly available in the search results, related brominated aromatic compounds provide insight into expected structural parameters. The evitachem database indicates that the crystal structure reveals two molecules in certain polymorphic forms of related compounds.

The molecular conformation is significantly influenced by the presence of multiple substituents on the benzene ring. The bromine atom at position 3 introduces both steric and electronic effects that impact the overall molecular geometry. The isopropoxy group at position 4 provides considerable steric bulk, while the methoxy group at position 5 offers additional electronic stabilization through resonance interactions with the aromatic system.

The benzoyl chloride functionality represents a planar arrangement due to the sp² hybridization of the carbonyl carbon. This planarity is maintained despite the presence of bulky substituents on the aromatic ring. The chlorine atom of the acyl chloride group exhibits typical bond lengths and angles consistent with other benzoyl chloride derivatives.

The three-dimensional conformation is further stabilized by intramolecular interactions between the various functional groups. The methoxy and isopropoxy substituents can engage in weak hydrogen bonding interactions with nearby atoms, contributing to the overall conformational stability. The electron-withdrawing nature of the bromine substituent influences the electron density distribution across the aromatic ring, affecting both the bond lengths and the reactivity of the molecule.

Spectroscopic Characterization

Nuclear Magnetic Resonance Spectral Signatures

The Nuclear Magnetic Resonance spectroscopic analysis of this compound provides detailed information about the molecular structure and electronic environment of individual atoms. The proton Nuclear Magnetic Resonance spectrum exhibits characteristic signals that correspond to the various functional groups present in the molecule.

The aromatic protons appear in the typical aromatic region between 6.8 and 7.8 parts per million, with specific chemical shifts influenced by the electron-withdrawing effects of the bromine atom and the electron-donating effects of the methoxy and isopropoxy groups. The substitution pattern results in a limited number of aromatic signals due to the high degree of substitution on the benzene ring.

The isopropoxy group generates a characteristic pattern consisting of a septet for the methine proton and a doublet for the methyl groups. The methine proton typically appears around 4.5-5.0 parts per million, while the methyl groups of the isopropyl unit resonate at approximately 1.2-1.4 parts per million. The coupling constant between the methine and methyl protons provides information about the conformational preferences of the isopropyl group.

The methoxy group produces a sharp singlet typically observed around 3.8-4.0 parts per million, characteristic of aromatic methoxy substituents. The chemical shift of this signal is influenced by the electron density of the aromatic ring, which is modulated by the various substituents present.

Carbon-13 Nuclear Magnetic Resonance spectroscopy reveals the carbon framework of the molecule, with the carbonyl carbon of the benzoyl chloride group appearing significantly downfield around 165-175 parts per million. The aromatic carbons exhibit chemical shifts ranging from 110 to 160 parts per million, with specific values dependent on their substitution pattern and electronic environment.

Infrared Absorption Profile and Functional Group Analysis

The infrared spectroscopic analysis of this compound reveals characteristic absorption bands that correspond to the various functional groups present in the molecule. The most prominent feature is the carbonyl stretch of the benzoyl chloride group, which typically appears as a strong absorption between 1760 and 1735 wavenumbers.

The aromatic carbon-hydrogen stretching vibrations are observed in the region between 3100 and 3000 wavenumbers, appearing as medium intensity bands. These absorptions are characteristic of aromatic compounds and provide confirmation of the benzene ring structure. The aromatic carbon-carbon stretching vibrations appear as medium intensity bands in the regions 1600-1585 and 1500-1400 wavenumbers.

The aliphatic carbon-hydrogen stretching vibrations from the methoxy and isopropoxy groups appear between 3000 and 2850 wavenumbers as medium intensity bands. These absorptions are characteristic of saturated hydrocarbon moieties and confirm the presence of the alkyl substituents.

The carbon-oxygen stretching vibrations from the ether linkages in both the methoxy and isopropoxy groups produce strong absorptions in the region between 1320 and 1000 wavenumbers. These bands are particularly diagnostic for ether functional groups and provide important structural information.

The carbon-bromine stretching vibration appears as a medium intensity band in the region between 690 and 515 wavenumbers. This absorption is characteristic of aromatic carbon-bromine bonds and confirms the presence of the bromine substituent. The carbon-chlorine stretching from the benzoyl chloride group typically appears between 850 and 550 wavenumbers.

Mass Spectrometric Fragmentation Patterns

The mass spectrometric analysis of this compound provides valuable information about its molecular structure and fragmentation behavior. The molecular ion peak appears at mass-to-charge ratio 307/309, reflecting the isotopic pattern characteristic of bromine-containing compounds. The presence of both bromine-79 and bromine-81 isotopes results in a characteristic doublet pattern with an intensity ratio of approximately 1:1.

The base peak in the mass spectrum typically corresponds to the loss of the chlorine atom from the molecular ion, resulting in a fragment at mass-to-charge ratio 272/274. This fragmentation is characteristic of benzoyl chloride compounds and represents the formation of a relatively stable benzoyl cation. The isotopic pattern of this fragment reflects the presence of the bromine atom.

Additional fragmentation pathways involve the loss of the isopropoxy group, leading to fragments that retain the bromine and methoxy substituents. The loss of the entire isopropyl group (43 mass units) produces fragments at mass-to-charge ratio 264/266. The methoxy group can also be lost as a methyl radical, resulting in fragments at mass-to-charge ratio 292/294.

The aromatic ring system exhibits characteristic fragmentation patterns that involve the sequential loss of substituents. The formation of substituted phenyl cations represents stable fragments that appear prominently in the mass spectrum. These fragmentation patterns are consistent with the proposed molecular structure and provide confirmation of the substitution pattern.

Computational Chemistry Insights

Density Functional Theory-Optimized Molecular Geometry

Density Functional Theory calculations provide detailed insights into the optimized molecular geometry of this compound. The computational analysis reveals the preferred conformational arrangement of the molecule in the gas phase, taking into account both steric and electronic factors that influence the molecular structure.

The benzene ring maintains its characteristic planar geometry with bond lengths and angles consistent with substituted aromatic compounds. The carbon-bromine bond length is typically calculated to be approximately 1.90 Angstroms, reflecting the large covalent radius of the bromine atom. The carbon-oxygen bond lengths for the methoxy and isopropoxy substituents are calculated to be approximately 1.37 Angstroms, consistent with aromatic ether linkages.

The benzoyl chloride functionality exhibits a planar arrangement with the carbonyl carbon showing sp² hybridization. The carbon-chlorine bond length is calculated to be approximately 1.79 Angstroms, typical for acyl chloride compounds. The carbonyl bond length is approximately 1.21 Angstroms, reflecting the double bond character of the carbon-oxygen bond.

The isopropoxy group adopts a conformation that minimizes steric interactions with neighboring substituents. The dihedral angles around the ether linkage are optimized to reduce unfavorable contacts while maintaining favorable electronic interactions. The methyl groups of the isopropyl unit adopt staggered conformations to minimize steric repulsion.

The overall molecular dipole moment is significantly influenced by the polar nature of the various substituents. The electron-withdrawing effects of the bromine atom and the benzoyl chloride group are partially offset by the electron-donating effects of the methoxy and isopropoxy substituents, resulting in a complex dipole distribution.

Frontier Molecular Orbital Analysis

The frontier molecular orbital analysis of this compound provides insights into its electronic structure and reactivity patterns. The highest occupied molecular orbital and lowest unoccupied molecular orbital energies determine the compound's electronic properties and its behavior in chemical reactions.

The highest occupied molecular orbital is primarily localized on the aromatic ring system, with significant contributions from the methoxy and isopropoxy substituents. These electron-donating groups raise the energy of the highest occupied molecular orbital, making the compound more nucleophilic in character. The orbital exhibits π-character and is delocalized across the aromatic system.

The lowest unoccupied molecular orbital is predominantly localized on the benzoyl chloride functionality, particularly on the carbonyl carbon and the chlorine atom. This orbital exhibits significant electrophilic character, consistent with the known reactivity of acyl chlorides toward nucleophilic attack. The energy of this orbital is lowered by the electron-withdrawing effects of the bromine substituent.

The energy gap between the frontier molecular orbitals provides information about the compound's stability and reactivity. A smaller energy gap generally indicates higher reactivity and lower kinetic stability. The presence of both electron-donating and electron-withdrawing substituents creates a balanced electronic structure that modulates the overall reactivity.

The molecular electrostatic potential surface reveals regions of positive and negative charge distribution throughout the molecule. The carbonyl carbon of the benzoyl chloride group exhibits significant positive character, making it susceptible to nucleophilic attack. The oxygen atoms of the methoxy and isopropoxy groups exhibit negative character, reflecting their electron-rich nature.

Comparative Structural Analysis with Related Benzoyl Chloride Derivatives

The comparative structural analysis of this compound with related benzoyl chloride derivatives reveals important structure-activity relationships and provides insights into the effects of different substituent patterns on molecular properties. Several structurally related compounds serve as useful comparisons for understanding the unique characteristics of this compound.

The compound 3-bromo-4-methoxybenzoyl chloride represents a simpler analog lacking the isopropoxy substituent. This structural difference results in reduced steric hindrance around the aromatic ring and altered electronic properties. The absence of the bulky isopropoxy group leads to different conformational preferences and potentially different reactivity patterns.

Another related compound, 4-isopropoxy-3-methoxybenzoyl chloride, lacks the bromine substituent. This structural variation significantly alters the electronic properties of the aromatic ring, as the electron-withdrawing bromine atom is absent. The resulting compound exhibits enhanced electron density on the aromatic ring, leading to increased nucleophilicity and altered reactivity toward electrophilic reagents.

The compound 3-bromo-4-isopropoxybenzoyl chloride lacks the methoxy group present in the target compound. This structural difference affects both the electronic properties and the steric environment around the aromatic ring. The absence of the methoxy group reduces the electron-donating capacity of the aromatic system and may influence the preferred conformational arrangements.

Compound Molecular Formula Molecular Weight Key Structural Differences
This compound C₁₁H₁₂BrClO₃ 307.57 Complete substitution pattern
3-Bromo-4-methoxybenzoyl chloride C₈H₆BrClO₂ 249.49 Lacks isopropoxy group
4-Isopropoxy-3-methoxybenzoyl chloride C₁₁H₁₃ClO₃ 228.67 Lacks bromine atom
3-Bromo-4-isopropoxybenzoyl chloride C₁₀H₁₀BrClO₂ 277.54 Lacks methoxy group

The electronic effects of the various substituents can be analyzed through comparison of their Hammett parameters and their influence on the reactivity of the benzoyl chloride functionality. The bromine substituent exerts a strong electron-withdrawing inductive effect while providing modest electron-donating resonance effects. The methoxy and isopropoxy groups both provide electron-donating effects through resonance and hyperconjugation, respectively.

The steric effects of the different substituent patterns significantly influence the accessibility of the reactive benzoyl chloride group. The presence of multiple bulky substituents in this compound creates a more sterically hindered environment compared to the simpler analogs. This steric hindrance can influence the rate and selectivity of nucleophilic attack on the carbonyl carbon.

The comparative analysis reveals that this compound represents a unique balance of electronic and steric effects that distinguish it from simpler analogs. The combination of electron-withdrawing and electron-donating substituents creates a complex electronic environment that may lead to distinctive reactivity patterns and synthetic applications.

Properties

IUPAC Name

3-bromo-5-methoxy-4-propan-2-yloxybenzoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12BrClO3/c1-6(2)16-10-8(12)4-7(11(13)14)5-9(10)15-3/h4-6H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZINVORUPSVGPMB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=C(C=C(C=C1Br)C(=O)Cl)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12BrClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chlorination of 3-Bromo-4-isopropoxy-5-methoxybenzoic Acid

The primary and most established method for preparing 3-bromo-4-isopropoxy-5-methoxybenzoyl chloride is the chlorination of 3-bromo-4-isopropoxy-5-methoxybenzoic acid using thionyl chloride (SOCl2). This reaction is a classical approach to convert carboxylic acids into their corresponding acid chlorides.

Reaction Scheme:

$$
\text{3-Bromo-4-isopropoxy-5-methoxybenzoic acid} + \text{SOCl}2 \rightarrow \text{this compound} + \text{SO}2 + \text{HCl}
$$

Key Reaction Conditions:

  • Reagent: Thionyl chloride (SOCl2)
  • Temperature: Reflux conditions (typically 60–80 °C)
  • Solvent: Often carried out neat or in an inert solvent such as dichloromethane
  • Reaction Time: Several hours until completion
  • Work-up: Removal of gaseous byproducts (SO2 and HCl) under reduced pressure

This method is efficient and widely used both in laboratory and industrial scales due to the high reactivity of thionyl chloride and the straightforward reaction mechanism.

Industrial Scale Considerations and Optimization

For industrial production, the chlorination process is optimized to improve yield, purity, and throughput. Some key factors include:

  • Molar Ratio: Excess thionyl chloride is often used to drive the reaction to completion.
  • Temperature Control: Maintaining reflux temperature ensures complete conversion without decomposition.
  • Reaction Time: Optimized to balance yield and throughput.
  • Continuous Flow Reactors: Adoption of continuous flow technology enhances heat and mass transfer, improving safety and scalability. This also allows better control over reaction parameters and minimizes side reactions.

Summary Table of Preparation Method

Step Starting Material Reagent(s) Conditions Product Yield/Notes
1 3-Bromo-4-isopropoxy-5-methoxybenzoic acid Thionyl chloride (SOCl2) Reflux, inert solvent or neat This compound High yield; gaseous byproducts SO2, HCl evolved
2 Process optimization for scale-up Excess SOCl2, continuous flow Controlled temperature, flow reactor Same as above Enhanced yield and safety
3 Related aromatic bromides (for sulfonyl chlorides) Chlorosulfonic acid Low temperature (-5 to 20 °C) 3-Bromo-4-methoxybenzenesulfonyl chloride (related compound) 98% yield (for sulfonyl chloride)

Mechanistic Insights

The chlorination of the carboxylic acid by thionyl chloride proceeds via the formation of an acid chloride intermediate with the release of sulfur dioxide and hydrogen chloride gases. The mechanism is typical of acyl chlorides synthesis:

  • Activation of the carboxyl group by SOCl2 forming an intermediate chlorosulfite.
  • Elimination of SO2 and HCl to yield the acid chloride.

This reaction is favored by the electron-withdrawing bromine substituent and electron-donating isopropoxy and methoxy groups, which influence the reactivity and stability of intermediates.

Research Findings and Applications

  • The prepared this compound serves as a versatile intermediate for further substitution reactions such as amide, ester, and thioester formation.
  • The compound’s reactivity as an acylating agent is exploited in synthetic organic chemistry and pharmaceutical research.
  • Industrial methods focus on scalability, safety, and environmental considerations, with continuous flow reactors representing a modern advancement for efficient production.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-4-isopropoxy-5-methoxybenzoyl chloride undergoes various types of chemical reactions, including:

    Substitution Reactions: The chlorine atom in the benzoyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.

    Reduction Reactions: The compound can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

    Oxidation Reactions: The methoxy group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO4).

Common Reagents and Conditions

    Substitution: Nucleophiles (amines, alcohols, thiols), base (triethylamine), solvent (dichloromethane), room temperature.

    Reduction: Reducing agent (LiAlH4), solvent (ether), low temperature.

    Oxidation: Oxidizing agent (KMnO4), solvent (water), elevated temperature.

Major Products

    Amides: Formed by reaction with amines.

    Esters: Formed by reaction with alcohols.

    Thioesters: Formed by reaction with thiols.

    Alcohols: Formed by reduction.

    Carboxylic Acids: Formed by oxidation.

Scientific Research Applications

3-Bromo-4-isopropoxy-5-methoxybenzoyl chloride has a wide range of applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Employed in the modification of biomolecules for proteomics research.

    Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Bromo-4-isopropoxy-5-methoxybenzoyl chloride involves its reactivity as an acylating agent. The compound reacts with nucleophiles to form covalent bonds, leading to the formation of amides, esters, and thioesters. The molecular targets and pathways involved depend on the specific nucleophile and the reaction conditions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize the properties and applications of 3-bromo-4-isopropoxy-5-methoxybenzoyl chloride, it is essential to compare it with analogous benzoyl chlorides and related intermediates. Key structural analogs include:

Substituent Position and Electronic Effects

  • This compound : The bromine at the 3-position and alkoxy groups at 4- and 5-positions create steric hindrance and electronic polarization, enhancing electrophilicity at the carbonyl carbon.
  • 4-Bromo-N-hydroxybenzimidoyl chloride (): Used in synthesizing isoxazole derivatives, this compound has a bromine at the 4-position and a hydroxyimino group. The absence of alkoxy substituents reduces steric bulk, favoring cycloaddition reactions with alkynes .
  • 1-(5-Bromo-2-methoxyphenyl)ethanone (): A ketone analog with bromine and methoxy groups at positions 5 and 2, respectively. The lack of a reactive chloride limits its utility in acylative coupling reactions compared to benzoyl chlorides .

Spectroscopic and Physical Properties

While direct data for this compound are scarce, analogs such as 3-(4-bromophenyl)-5-(3-methoxyphenyl)isoxazole () provide insights. For instance, the methoxy group in the 3-position (δ 3.86 ppm in $ ^1H $ NMR) induces distinct electronic environments compared to ortho-substituted derivatives . The target compound’s isopropoxy group would likely contribute to upfield shifts in $ ^1H $ NMR due to increased electron density.

Data Table: Comparative Analysis of Key Compounds

Compound Name Substituents Reactivity Profile Commercial Availability Key Applications
This compound Br (3), iPrO (4), MeO (5) High electrophilicity, steric hindrance Discontinued Specialty intermediates
4-Bromo-N-hydroxybenzimidoyl chloride Br (4), NHOH (para) Moderate electrophilicity, cycloaddition-friendly Available (research suppliers) Isoxazole synthesis
1-(5-Bromo-2-methoxyphenyl)ethanone Br (5), MeO (2) Low reactivity (ketone) Discontinued Precursor for aryl ketones

Research Findings and Limitations

  • Reactivity: The target compound’s electrophilicity is superior to ketone analogs but may be less efficient in cycloadditions compared to hydroxyimino-substituted benzimidoyl chlorides due to steric constraints.
  • Availability : Discontinuation of this compound () implies reliance on custom synthesis, whereas analogs like 4-bromo-N-hydroxybenzimidoyl chloride remain accessible for medicinal chemistry applications .

Biological Activity

3-Bromo-4-isopropoxy-5-methoxybenzoyl chloride is an organic compound with significant potential in medicinal chemistry, particularly in the development of therapeutic agents. This article explores its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C11_{11}H12_{12}BrClO3_3
  • Molecular Weight : 307.57 g/mol
  • Structure : The compound features a bromine atom, an isopropoxy group, and a methoxy group attached to a benzoyl moiety. This unique structure contributes to its biological activity.

The biological activity of this compound can be attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : Similar compounds have shown the ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in the inflammatory response and pain pathways. This suggests that this compound may also exert anti-inflammatory effects by modulating prostaglandin synthesis.
  • Cell Signaling Modulation : The compound may influence cellular signaling pathways involved in inflammation and apoptosis, potentially leading to therapeutic effects in conditions like cancer and chronic inflammation.

Antimicrobial Properties

Research indicates that compounds with similar structures exhibit antimicrobial activity. For instance, derivatives with methoxy groups have been shown to possess significant antifungal properties against various strains of Candida and other pathogens . The minimum inhibitory concentration (MIC) values for related compounds often fall within the range of 3.515 to 100 µg/mL, categorizing them as effective against fungal infections .

Case Studies

  • Inflammation Models : In laboratory settings, compounds structurally related to this compound have been tested in animal models for their anti-inflammatory effects. These studies typically involve administering various dosages and measuring the resulting changes in inflammatory markers .
  • Antifungal Activity : A study evaluating multiple coumarin derivatives found that certain structural modifications significantly enhanced antifungal activity against C. albicans and C. tropicalis. Although not directly tested, it is hypothesized that similar modifications could enhance the efficacy of this compound against fungal strains .

Summary of Biological Activities

Activity TypeObserved EffectsReference
Anti-inflammatoryInhibition of COX enzymes
AntimicrobialEffective against Candida strains
AnticancerInduction of apoptosis in cancer cells

Q & A

Q. What are the optimal synthetic routes for preparing 3-bromo-4-isopropoxy-5-methoxybenzoyl chloride, and how can reaction conditions be optimized to minimize side products?

  • Methodological Answer : A common approach involves the chlorination of the corresponding carboxylic acid using phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂). Key parameters include:
  • Temperature control : Maintain 0–5°C during acid activation to prevent decomposition.
  • Solvent selection : Anhydrous dichloromethane or toluene minimizes hydrolysis .
  • Purification : Distillation under reduced pressure or recrystallization from non-polar solvents (e.g., hexane) improves yield.
  • Monitoring : Track reaction progress via TLC (silica gel, eluent: 3:1 hexane/ethyl acetate) or FTIR for carbonyl chloride formation (~1800 cm⁻¹).

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer : Use a combination of:
  • NMR spectroscopy : ¹³C NMR to confirm substitution patterns (e.g., aromatic carbons at δ 110–160 ppm, isopropoxy methyl groups at δ 20–25 ppm).
  • HPLC-MS : C18 column (acetonitrile/water gradient) to detect impurities <1% .
  • Elemental analysis : Validate bromine content (theoretical ~22.5% Br).

Q. What are the critical safety protocols for handling this acyl chloride?

  • Methodological Answer :
  • Personal protective equipment (PPE) : Acid-resistant gloves, goggles, and fume hood use are mandatory.
  • First aid : Immediate rinsing with water for skin/eye contact; avoid inducing vomiting if ingested .
  • Storage : Keep under argon at 2–8°C in sealed amber vials to prevent hydrolysis.

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in nucleophilic acyl substitution reactions?

  • Methodological Answer :
  • DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level to map electron density on the carbonyl carbon (reactive site).
  • Transition state analysis : Identify steric hindrance from isopropoxy/methoxy groups using Gaussian or ORCA software .
  • Solvent effects : Simulate reaction kinetics in polar aprotic solvents (e.g., DMF) using COSMO-RS models.

Q. What strategies resolve contradictions in reported reaction yields when using this compound in heterocyclic synthesis?

  • Methodological Answer :
  • Meta-analysis : Compare datasets across studies (e.g., temperature, catalyst loadings) to identify outliers.
  • Controlled replication : Systematically vary one parameter (e.g., stoichiometry of amine nucleophiles) while holding others constant.
  • Sensitivity analysis : Use response surface methodology (RSM) to rank factors influencing yield (e.g., solvent polarity > reaction time) .

Q. How does the steric and electronic profile of this compound influence its stability under varying pH conditions?

  • Methodological Answer :
  • Kinetic studies : Monitor hydrolysis rates via UV-Vis (loss of acyl chloride absorbance at 250–300 nm) in buffered solutions (pH 2–10).
  • Steric parameters : Calculate Tolman’s cone angle for the isopropoxy group to assess steric protection of the carbonyl.
  • Electron-withdrawing effects : Compare Hammett σ values for Br (σₚ = +0.23) and OMe (σₚ = -0.27) to predict electronic stabilization .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
3-Bromo-4-isopropoxy-5-methoxybenzoyl chloride

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